molecular formula C15H15F3N4 B12239964 2-(4-Phenylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine

2-(4-Phenylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B12239964
M. Wt: 308.30 g/mol
InChI Key: OOTKNHFMCVKSSB-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a phenylpiperazine moiety and a trifluoromethyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of 4-(trifluoromethyl)pyrimidine with 1-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, often around 100-150°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the phenylpiperazine moiety can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(4-Phenylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(4-Phenylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine
  • 2-(4-Phenylpiperazin-1-yl)-5-(trifluoromethyl)pyrimidine
  • 2-(4-Phenylpiperazin-1-yl)-4-(methyl)pyrimidine

Uniqueness

2-(4-Phenylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the phenylpiperazine and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenylpiperazine moiety allows for specific receptor interactions, making it a valuable compound in drug discovery and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H15F3N4

Molecular Weight

308.30 g/mol

IUPAC Name

2-(4-phenylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C15H15F3N4/c16-15(17,18)13-6-7-19-14(20-13)22-10-8-21(9-11-22)12-4-2-1-3-5-12/h1-7H,8-11H2

InChI Key

OOTKNHFMCVKSSB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

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